Cas no 5786-54-9 (Hispidol)

Hispidol 化学的及び物理的性質
名前と識別子
-
- (2Z)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3(2H)-one
- 6,4''-DIHYDROXYAURONE
- (Z)-hispidol
- 2-(4'-hydroxybenzylidene)-6-hydroxybenzofuran-3(
- 4',6-dihydroxy-2-(phenylmethylene)-3(2H)-benzofuranone
- 6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one
- 6-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chromen-4-one
- 6-hydroxy-2-(4-hydroxybenzylidene)-3(2H)-benzofuran-3-one
- 6-hydroxy-2-(4-hydroxy-benzylidene)-benzofuran-3-one
- AC1LILDE
- CHEMBL424829
- CTK1I8410
- Oprea1_050329
- STOCK1N-33228
- Hispidol
- (Z)-4',6-Dihydroxyaurone
- NSC356828
- 3(2H)-Benzofuranone, 6-hydroxy-2-((4-hydroxyphenyl)methylene)-, (2Z)-
- 3(2H)-Benzofuranone, 6-hydroxy-2-[(4-hydroxyphenyl)methylene]-, (2Z)-
- ZE-Hispidol
- 4',6-Dihydroxyaurone
- 6,4' -dihydroxy aurone
- Isoliquiritigenin metabolite M6
- CS1235I0WT
- BDBM50180260
- C08644
- Benzofuran-6-ol-3-one, 2-[4-hydroxybenzy
-
- インチ: 1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-
- InChIKey: KEZLDSPIRVZOKZ-AUWJEWJLSA-N
- ほほえんだ: O1/C(=C(/[H])\C2C([H])=C([H])C(=C([H])C=2[H])O[H])/C(C2C([H])=C([H])C(=C([H])C1=2)O[H])=O
計算された属性
- せいみつぶんしりょう: 254.0579
- どういたいしつりょう: 254.057909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 382
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8
- ぶんしりょう: 254.24g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- ゆうかいてん: 288°C
- PSA: 66.76
Hispidol セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Hispidol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4319-50 mg |
Hispidol |
5786-54-9 | 99.02% | 50mg |
¥9867.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47720-100mg |
Hispidol ((Z)-Hispidol) |
5786-54-9 | 98% | 100mg |
¥14265.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4319-25 mg |
Hispidol |
5786-54-9 | 99.02% | 25mg |
¥2310.00 | 2021-09-23 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47720-200mg |
Hispidol ((Z)-Hispidol) |
5786-54-9 | 98% | 200mg |
¥21398.00 | 2023-09-08 | |
DC Chemicals | DC10585-250 mg |
Hispidol |
5786-54-9 | >98% | 250mg |
$950.0 | 2022-02-28 | |
eNovation Chemicals LLC | Y1236772-100mg |
6,4''-DIHYDROXYAURONE |
5786-54-9 | 99% | 100mg |
$2070 | 2024-06-06 | |
DC Chemicals | DC10585-100 mg |
Hispidol |
5786-54-9 | >98% | 100mg |
$550.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S0248-5mg |
Hispidol |
5786-54-9 | 5mg |
¥2841.93 | 2022-04-26 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47720-50mg |
Hispidol ((Z)-Hispidol) |
5786-54-9 | 98% | 50mg |
¥9807.00 | 2023-09-08 | |
TRC | H214130-5mg |
Hispidol |
5786-54-9 | 5mg |
$ 415.00 | 2022-06-04 |
Hispidol 関連文献
-
Helena D. Janse van Rensburg,Lesetja J. Legoabe,Gisella Terre'Blanche,Mietha M. Van der Walt Med. Chem. Commun. 2019 10 300
-
2. Index pages
-
Azra Gholami,Nathan De Geyter,Jacob Pollier,Sofie Goormachtig,Alain Goossens Nat. Prod. Rep. 2014 31 356
-
4. Index pages
-
5. Neoraufuracin and ambofuracin. Two novel 2-benzyl-2-O-(methyl-β-D-glucopyranos-2-yl)-trans-2,3-dihydrobenzofurans. Synthesis of the methylated aglyconeJaco C. Breytenbach,Gerhardus J. H. Rall,David G. Roux,William E. Hull J. Chem. Soc. Perkin Trans. 1 1982 1157
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 1997 14 661
-
J. D. Connolly,R. A. Hill Nat. Prod. Rep. 1989 6 475
-
Jian-Rong Wang,Hai-Li Liu,Tibor Kurtán,Attila Mándi,Sándor Antus,Jia Li,Hai-Yan Zhang,Yue-Wei Guo Org. Biomol. Chem. 2011 9 7685
Hispidolに関する追加情報
Hispidol (CAS No. 5786-54-9): A Comprehensive Overview of Its Chemical Profile and Emerging Research Applications
Hispidol, chemically known by the CAS number 5786-54-9, is a naturally occurring flavonoid derivative primarily found in certain plant species, particularly in the genus Actinidia and some Salvia species. This compound has garnered significant attention in the field of pharmaceutical chemistry and biomedical research due to its diverse biological activities and promising therapeutic potential. The structural uniqueness of Hispidol, characterized by its polyhydroxylated flavonol backbone, contributes to its remarkable pharmacological properties, making it a subject of extensive investigation in both academic and industrial settings.
The chemical structure of Hispidol (CAS No. 5786-54-9) consists of a flavonol moiety substituted with multiple hydroxyl groups, which are strategically positioned to enhance its solubility and bioavailability. This structural feature not only facilitates its interaction with various biological targets but also contributes to its stability under physiological conditions. The presence of these hydroxyl groups also makes Hispidol susceptible to various chemical modifications, enabling the synthesis of analogs with enhanced or tailored biological activities.
In recent years, the pharmacological profile of Hispidol has been extensively studied, revealing a wide spectrum of potential therapeutic applications. Initial research focused on its anti-inflammatory properties, where studies have demonstrated that Hispidol can modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings have prompted further investigation into its potential use in treating chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, Hispidol has shown significant promise in the realm of anticancer research. Preclinical studies have indicated that Hispidol can induce apoptosis in various cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. Additionally, it has been observed to inhibit the proliferation of cancer cells by disrupting microtubule formation and thereby preventing cell division. These mechanisms have positioned Hispidol as a potential candidate for developing novel anticancer therapeutics.
The antioxidant properties of Hispidol (CAS No. 5786-54-9) are another area of active research. Reactive oxygen species (ROS) are known to contribute to oxidative stress, which is implicated in various pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and aging. Studies have shown that Hispidol can scavenge ROS and protect cells from oxidative damage by neutralizing free radicals. This antioxidant activity has raised interest in exploring the potential benefits of Hispidol in preventing or mitigating age-related diseases.
In addition to its well-documented pharmacological activities, Hispidol has also been investigated for its neuroprotective effects. Research has suggested that Hispidol can protect against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. By inhibiting the aggregation of amyloid-beta and reducing neuroinflammation, Hispidol may offer a novel therapeutic approach for combating this debilitating condition.
The pharmacokinetic profile of Hispidol, as indicated by its CAS number 5786-54-9, is another critical aspect that has been thoroughly examined. Studies have revealed that Hispidol exhibits moderate oral bioavailability and undergoes extensive metabolism upon absorption. The primary metabolic pathways involve glucuronidation and sulfation, which are mediated by phase II drug-metabolizing enzymes. Understanding these metabolic pathways is crucial for optimizing the therapeutic efficacy and minimizing potential side effects associated with long-term use.
The synthesis and chemical modification of remain an active area of research aimed at developing derivatives with improved pharmacological properties. Researchers have explored various synthetic routes to introduce additional functional groups or alter the existing structure to enhance bioavailability, target specificity, or metabolic stability. These efforts have led to the identification of several promising analogs that exhibit enhanced activity while maintaining safety profiles comparable to those of the parent compound.
The role of natural products like Hispidol strong > in drug discovery continues to be emphasized due to their unique chemical structures and diverse biological activities. The natural environment provides an inexhaustible reservoir for bioactive compounds that can be leveraged for therapeutic purposes. The study of Hispidol strong > (CAS No 5786 54 9) exemplifies this principle, showcasing how compounds derived from plants can offer innovative solutions to complex medical challenges.
In conclusion, Hispidol has emerged as a multifaceted compound with significant therapeutic potential across various disease areas including inflammation, cancer, oxidative stress, neurodegenerative diseases,and more Its unique chemical structure, coupled with extensive research on its biological activities, positions it as a valuable candidate for further clinical development In addition, Hispidols synthesisand modification continue to be refinedto enhance its efficacyand safety making it an exciting area for future research in pharmaceutical chemistry and biomedical science.
5786-54-9 (Hispidol) 関連製品
- 38216-54-5(Aureusidin)
- 120-05-8(Sulfuretin)
- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)
- 451483-60-6(2-fluoro-5-{(4-fluorophenyl)methylsulfamoyl}-N-4-(propan-2-yl)phenylbenzamide)
- 2839143-90-5(2-[(5-Bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride)
- 1865776-95-9(2-(4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetic acid)
- 2098116-51-7(6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)
- 438554-44-0(5-nitro-2-(trifluoromethyl)-1,4-dihydropyridin-4-one)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 2248316-41-6(2-(Difluoromethyl)-5-(trifluoromethyl)furan-3-carboxylic acid)

